2-(4-Cyclopentylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Cyclopentylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C13H20N4. It is a derivative of pyrimidine, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to display a wide array of biological and pharmacological activities .
Scientific Research Applications
Immunoregulation and Inflammatory Response
Pyrimidylpiperazine derivatives, including compounds structurally related to 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, have been studied for their dual regulatory effects on pro- and anti-inflammatory cytokines. These compounds have demonstrated potential in modulating immune responses through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways in alveolar epithelial cells. Specifically, they can reduce the biosynthesis of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while upregulating anti-inflammatory ones mediated through IL-10, suggesting their therapeutic potential in inflammatory diseases (Haddad et al., 2001).
Cyclin-Dependent Kinase Inhibition and Cancer Therapy
2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, related to the core structure of 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), playing a critical role in cell cycle regulation. These inhibitors showcase promise in cancer therapy by demonstrating antiproliferative and proapoptotic effects in cellular models, consistent with CDK2 and CDK9 inhibition, thereby highlighting their potential in the treatment of various cancers (Wang et al., 2004).
Histamine H4 Receptor Antagonism
Research into 2-aminopyrimidine-containing ligands for the histamine H4 receptor (H4R) has led to the development of compounds with significant potential in treating inflammatory conditions and pain through H4R antagonism. Optimization of these compounds, including variations structurally akin to 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, has yielded promising in vitro potency and in vivo anti-inflammatory and antinociceptive activities, supporting the therapeutic application of H4R antagonists in inflammation and pain management (Altenbach et al., 2008).
Alzheimer's Disease Research
The design and synthesis of 2,4-disubstituted pyrimidine derivatives have introduced a new class of compounds with dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These findings suggest a therapeutic approach for Alzheimer's disease by targeting both cholinergic deficits and amyloid pathologies, potentially slowing disease progression (Mohamed et al., 2011).
properties
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-5-12(4-1)16-8-10-17(11-9-16)13-14-6-3-7-15-13/h3,6-7,12H,1-2,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPBKAGMGXHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentylpiperazin-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.